7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline |
InChI |
InChI=1S/C10H9N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h3-6,11H,1-2H2 |
InChI Key |
FJTQNCVZTFZAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC3=NC=CN=C3C=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Pyrroloquinoxalines
Classical Approaches for Pyrroloquinoxaline Scaffold Construction
Traditional methods for assembling the pyrroloquinoxaline ring system are foundational in heterocyclic chemistry. These strategies typically involve the stepwise or concerted formation of the quinoxaline (B1680401) and pyrrole (B145914) rings from acyclic or simpler cyclic precursors.
Condensation reactions, which unite two molecules with the elimination of a small molecule like water or hydrochloric acid, represent the most fundamental and widely used method for constructing the quinoxaline ring system. sapub.orgresearchgate.net The archetypal synthesis involves the reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgresearchgate.net
This strategy has been effectively applied to the synthesis of the related pyrrolo[2,3-b]quinoxaline scaffold. In this approach, an o-phenylenediamine (B120857) derivative is condensed with a molecule containing a 1,2-dicarbonyl equivalent within a pyrrole ring structure. For instance, a series of 3-chloro-1-aryl-1,4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones were prepared through the condensation of o-phenylenediamine or 4,5-dimethyl-1,2-phenylenediamine with various N-aryl-3,4-dichloromaleimides. researchgate.net Similarly, the condensation of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (a 1,2-diketone equivalent) with o-phenylenediamine provides a direct route to the pyrrolo[2,3-b]quinoxaline core. nih.gov The reaction conditions for this transformation were optimized, showing that the choice of solvent and catalyst is crucial for achieving good yields. nih.gov
The general mechanism for quinoxaline formation via condensation proceeds through the initial nucleophilic attack of one amino group on a carbonyl carbon, followed by cyclization and subsequent dehydration to form the aromatic pyrazine (B50134) ring. researchgate.net
Table 1: Examples of Condensation Reactions for Pyrrolo[2,3-b]quinoxaline Synthesis
| Diamine Reactant | Dicarbonyl Reactant | Product | Reference |
|---|---|---|---|
| o-Phenylenediamine | N-aryl-3,4-dichloromaleimides | 3-chloro-1-aryl-1,4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones | researchgate.net |
| 4,5-Dimethyl-1,2-phenylenediamine | N-aryl-3,4-dichloromaleimides | 3-chloro-1-aryl-6,7-dimethyl-1,4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones | researchgate.net |
This is an interactive table. Click on the headers to sort.
While these examples lead to the pyrrolo[2,3-b] isomer, the underlying principle is directly applicable to the synthesis of the target 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline. The synthesis would theoretically involve the condensation of a 5,6-diaminoindole derivative with a suitable 1,2-dicarbonyl compound.
Cyclization reactions, particularly those that form one of the heterocyclic rings intramolecularly from a pre-functionalized precursor, are a powerful tool for creating the pyrroloquinoxaline scaffold. These reactions can be initiated by various means, including heat, acid, or oxidizing agents.
One prominent strategy involves the intramolecular cyclization of a suitably substituted quinoxaline or pyrrole. For example, an efficient approach to pyrrolo[1,2-a]quinoxalines involves an iron-catalyzed intramolecular C(sp²)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes. acs.org This reaction proceeds through the cleavage of the N–O bond and a subsequent directed C–H arylation. acs.org Another approach uses a PIFA-initiated oxidative cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones to generate pyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structurally related to the target scaffold. beilstein-journals.org
Gold-catalyzed intramolecular hydroamination has also emerged as a method for synthesizing fused pyrroloquinoxaline systems. nih.govmdpi.com In this method, substituted N-propargyl indoles undergo a 6-exo-dig cyclization to furnish functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines with high selectivity. nih.govmdpi.com Although this leads to a different isomer and employs a metal catalyst, it highlights the strategic importance of intramolecular cyclization of alkyne-bearing precursors.
Modern and Green Synthetic Routes to Pyrroloquinoxaline Systems
Recent advancements in organic synthesis have introduced more sophisticated and environmentally benign methods for constructing complex heterocyclic systems. Metal-catalyzed reactions, in particular, have become indispensable for their efficiency and selectivity.
Catalysis by transition metals like copper and palladium has revolutionized the synthesis of N-heterocycles, enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions that were previously challenging to achieve.
Copper catalysis is a cost-effective and versatile tool for constructing nitrogen-containing heterocycles. Copper-catalyzed tandem reactions, where multiple bond-forming events occur in a single pot, are particularly efficient.
A notable example is the synthesis of researchgate.netnih.govresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-ones, which involves a copper-catalyzed tandem reaction of N-(2-haloaryl)propiolamides with sodium azide. nih.gov This process combines a [3 + 2] azide-alkyne cycloaddition with an intramolecular Ullmann-type C–N coupling, demonstrating copper's ability to facilitate complex annulations. nih.gov Furthermore, copper has been used to catalyze the dual C-H amination of tetrahydroquinoxalines under aerobic conditions, providing a direct route to functionalized diaminoquinoxalines. nih.gov While not forming the pyrrole ring, this method showcases copper's utility in functionalizing the quinoxaline core. These methodologies suggest the potential for developing copper-catalyzed annulation strategies to build the pyrrole ring onto a pre-existing quinoxaline or vice versa to access the pyrrolo[2,3-g]quinoxaline framework.
Palladium catalysis is a cornerstone of modern organic synthesis, with cross-coupling reactions like the Sonogashira and Heck reactions being particularly powerful for building the molecular precursors needed for pyrroloquinoxaline synthesis. researchgate.netorganic-chemistry.orgorganic-chemistry.org
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is exceptionally useful for introducing alkyne functionalities. libretexts.orgwikipedia.org This strategy is pivotal for creating precursors for subsequent cyclization reactions. For instance, 1,2,4-trisubstituted pyrrolo[1,2-a]quinoxalines have been synthesized in a one-pot, multi-component reaction involving 2-chloroquinoxalines, propargyl bromide, and secondary amines, which proceeds via a Sonogashira coupling followed by cyclization. researchgate.net Similarly, palladium-catalyzed sequential Sonogashira couplings on 2,3-dichloroquinoxaline (B139996) can be used to build unsymmetrical diethynyl quinoxalines, which are versatile precursors for more complex fused systems. researchgate.net
The Heck reaction , the palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a powerful method for C-C bond formation and the functionalization of heterocyclic cores. researchgate.netorganic-chemistry.org This reaction can be used to append vinyl groups to the quinoxaline scaffold, which can then serve as handles for further transformations or as part of a larger annulation strategy.
Beyond these, other palladium-catalyzed reactions have been developed. A one-pot approach for synthesizing indolo[2,3-b]quinoxalines from 2,3-dibromoquinoxaline (B1596595) involves a palladium-catalyzed two-fold C–N coupling and C–H activation. rsc.org Another innovative method involves the palladium-catalyzed hydrogenative coupling of phenols and nitroarenes to construct spirocyclic pyrrolo[1,2-a]quinoxalines. acs.org
Table 2: Overview of Palladium-Catalyzed Reactions in Pyrroloquinoxaline Synthesis
| Reaction Type | Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | 2-Chloroquinoxalines, Propargyl Bromide, Amines | Substituted Pyrrolo[1,2-a]quinoxalines | One-pot multicomponent reaction | researchgate.net |
| Sonogashira Coupling | 2,3-Dichloroquinoxaline, Terminal Alkynes | Diethynyl Quinoxalines | Precursors for fused systems | researchgate.net |
| C-N Coupling / C-H Activation | 2,3-Dibromoquinoxaline, Anilines | Indolo[2,3-b]quinoxalines | One-pot twofold C-N coupling | rsc.org |
This is an interactive table. Click on the headers to sort.
These modern catalytic methods provide a versatile and powerful toolkit for assembling the precursors and executing the key bond-forming reactions necessary to construct the this compound scaffold and its derivatives with high degrees of complexity and efficiency.
Metal-Catalyzed Methodologies for Pyrroloquinoxaline Synthesis
Gold-Catalyzed Hydroamination in Pyrroloquinoxaline Synthesis
Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles through hydroamination reactions. mdpi.com This methodology is particularly effective for constructing fused polycyclic structures. mdpi.com Researchers have developed gold-catalyzed protocols to create functionalized pyrroloquinoxaline systems from appropriately substituted starting materials. mdpi.comresearchgate.net
A notable application involves the intramolecular hydroamination of N-alkynyl indoles to yield functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. mdpi.comnih.gov The process is highly selective, exclusively forming the product resulting from a 6-exo-dig cyclization, which then isomerizes to the final, stable compound. mdpi.comnih.gov The reaction conditions are generally mild and demonstrate compatibility with a wide range of functional groups on the starting indole (B1671886), including halogens, alkoxyl, cyano, ketone, and ester groups, leading to good or high yields of the desired tricyclic products. mdpi.comnih.govunicatt.it
In a typical procedure, a substituted N-alkynyl indole is treated with a gold catalyst in a suitable solvent. nih.gov Optimization studies have shown that the choice of catalyst and solvent is crucial for reaction efficiency. For instance, the reaction of 4-chloro-2-phenyl-1-(3-phenylprop-2-yn-1-yl)-1H-indol-7-amine was optimized to produce 2-benzyl-7-chloro-5-phenyl-3H-pyrrolo [1,2,3-de]quinoxaline with high yield. nih.gov This tandem process of hydroamination and hydroarylation highlights the efficiency of gold catalysis in forming complex heterocyclic systems. acs.org
Table 1: Gold-Catalyzed Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines
| Starting Material | Catalyst | Solvent | Temperature | Time | Product | Yield |
| Substituted N-alkynyl indoles | Gold(I) complex | Toluene | 80 °C | 1-6 h | Substituted pyrrolo[1,2-a]quinoxalines | Moderate to excellent acs.org |
| 4-chloro-2-phenyl-1-(3-phenylprop-2-yn-1-yl)-1H-indol-7-amine | AuCl3 | Dioxane | 100 °C | 1 h | 2-benzyl-7-chloro-5-phenyl-3H-pyrrolo [1,2,3-de]quinoxaline | 88% nih.gov |
| Various N-propargyl indoles | AuCl3 | Dioxane | 100 °C | 1 h | Functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines | Good to excellent mdpi.com |
Indium-Catalyzed Reactions for Fused Quinoxalines
Indium catalysis presents a valuable alternative to precious metals like gold and platinum for activating alkynes. nih.gov Indium(III) salts, such as InCl₃, have been effectively used to synthesize substituted pyrroles via the intramolecular cyclization of homopropargyl azides. This method is noted for its broad substrate scope and good yields. nih.gov
The utility of indium catalysis extends to the atom-economical synthesis of more complex fused systems like benzo[g]indoles from azido-diynes. nih.gov This process involves a cascade of two successive intramolecular reactions catalyzed by indium: a 5-endo-dig alkyne hydroamination to form the pyrrole ring, followed by a 6-endo-dig hydroarylation. nih.gov The proposed mechanism involves the activation of the alkyne by the indium catalyst, facilitating a nucleophilic attack. For the cascade reaction, after the initial pyrrole ring formation, the indium catalyst activates the second alkyne moiety, which is then attacked by the newly formed pyrrole ring to construct the fused system. nih.gov
Transition Metal-Free Approaches to Pyrroloquinoxaline Scaffolds
While transition metals are powerful catalysts, their cost, toxicity, and potential for product contamination have driven the development of metal-free synthetic routes. rsc.org These approaches align with the principles of green and sustainable chemistry. rsc.org
One-pot, transition-metal-free processes have been successfully developed for the regioselective synthesis of pyrrolo[1,2-a]quinoxalines under mild conditions. nih.gov These reactions can produce a variety of products in good to excellent yields. nih.gov For example, an I₂-catalyzed cascade coupling protocol facilitates the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives from the reaction of 1-(2-aminophenyl)pyrroles with methyl ketones. This metal-free process uses iodine as a readily available, non-toxic catalyst and DMSO as an oxidant, proceeding via sp³ and sp² C–H cross-dehydrogenative coupling. rsc.org
Another strategy involves the catalyst-free oxidative cyclization of diamines and phenacyl bromide in a green solvent like ethanol (B145695) under reflux, yielding quinoxaline derivatives. nih.gov Furthermore, quinolino[2′,3′:3,4]pyrazolo[5,1-b]quinazolin-8(6H)-ones have been synthesized from 2-(2-chloroquinolin-3-yl)-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-one using KOtBu in DMSO at room temperature. This method proceeds through a cascade of dehydrogenation and intramolecular N-arylation without the need for a transition metal. researchgate.netresearchgate.net
Multi-component Reactions (MCRs) for Pyrroloquinoxaline Derivatives
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. ias.ac.inbeilstein-journals.org This approach is characterized by high atom economy, simplified purification processes, and reduced solvent waste, making it a cornerstone of green chemistry. ias.ac.in
A significant application of MCRs in this context is the one-pot, three-component synthesis of novel 7H-pyrrolo[3,2-f]quinoxaline derivatives. bohrium.comnewschool.edu This acid-catalyzed reaction involves combining quinoxalin-6-amine, various arylglyoxals, and 4-hydroxycoumarin (B602359). ias.ac.inbohrium.com The methodology is praised for its operational simplicity, high efficiency, and mild reaction conditions, with water being the only byproduct. bohrium.comnewschool.edu The reaction tolerates a wide range of substituents on the arylglyoxal component, including nitro, chloro, bromo, methyl, methoxy, and phenyl groups, consistently delivering the desired products in good to excellent yields (72–95%). ias.ac.in
Table 2: Three-Component Synthesis of 7H-pyrrolo[3,2-f]quinoxaline Derivatives
| Quinoxalin-6-amine | Arylglyoxal Component | 1,3-Dicarbonyl | Solvent | Catalyst/Additive | Product |
| 1 equiv. | Phenylglyoxal monohydrate | 4-hydroxycoumarin | EtOH | Acetic Acid (HOAc) | 8-(4-hydroxy-2-oxo-2H-chromen-3-yl)-7-phenyl-7H-pyrrolo[3,2-f]quinoxaline |
| 1 equiv. | Substituted Arylglyoxals | 4-hydroxycoumarin | EtOH | Acetic Acid (HOAc) | Functionalized 7H-pyrrolo[3,2-f]quinoxaline derivatives |
Microwave-Assisted Synthesis of Pyrroloquinoxaline Systems
Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. nih.govresearchgate.net
This technology has been effectively applied to the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives. nih.gov An efficient protocol utilizes a copper(I)-catalyzed intramolecular N-arylation reaction under microwave irradiation. This method allows for the rapid construction of the tetracyclic products in good to excellent yields (83-97%) within very short reaction times, typically ranging from 45 to 60 minutes. nih.gov The use of microwave heating in conjunction with a copper catalyst provides a practical and swift route to these complex heterocyclic systems. nih.gov Similarly, microwave irradiation has been used in the multi-component synthesis of other fused heterocyclic systems, such as pyranoquinolone derivatives, highlighting its broad applicability. nih.govrsc.org
One-Pot Synthetic Strategies for Pyrroloquinoxalines
One-pot synthesis protocols are highly desirable as they combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates. researchgate.net This approach saves time, resources, and reduces waste, contributing to more sustainable chemical manufacturing. nih.gov
Numerous one-pot methods have been developed for the synthesis of various pyrroloquinoxaline scaffolds. A transition-metal-free, one-pot process has been described for the regioselective synthesis of pyrrolo[1,2-a]quinoxalines with good to excellent yields. nih.gov Another prominent example is the acid-catalyzed, one-pot, three-component reaction of quinoxalin-6-amine, arylglyoxals, and 4-hydroxycoumarin to produce functionalized 7H-pyrrolo[3,2-f]quinoxaline derivatives. ias.ac.inbohrium.comnewschool.edu This method is noted for its simplicity and efficiency. bohrium.com
Furthermore, an I₂-catalyzed one-pot protocol has been developed for creating pyrrolo[1,2-a]quinoxaline derivatives via a cascade coupling reaction, which uses a non-toxic catalyst and oxidant. rsc.org These strategies demonstrate the power of one-pot reactions to efficiently construct complex heterocyclic frameworks from simple, readily available starting materials. nih.gov
Environmentally Benign Approaches in Pyrroloquinoxaline Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This involves using recyclable catalysts, aqueous reaction media, and designing reactions that are atom-economical. nih.gov
The synthesis of pyrroloquinoxalines has benefited from several environmentally benign strategies. One such approach is the one-pot, three-component synthesis of 7H-pyrrolo[3,2-f]quinoxaline derivatives, which is notable for generating only water as a byproduct. ias.ac.inbohrium.com This reaction proceeds under mild conditions and avoids the use of metal catalysts. ias.ac.in
Other green methods include the use of water as a solvent and employing recyclable catalysts. nih.gov For instance, the synthesis of pyrrolo[1,2-α]quinoxaline derivatives has been achieved via the reaction of 1,2-diamines with dibenzoylacetylene (B1330223) and dialkyl acetylenedicarboxylates in water, providing an eco-friendly and efficient route. researchgate.net Additionally, metal-free approaches, as discussed earlier, are inherently greener as they avoid the use of potentially toxic and expensive heavy metals. rsc.org These methods, which often feature operational simplicity and high atom economy, represent a move towards more sustainable chemical synthesis. ias.ac.in
Strategies for Functionalization and Derivatization of the Pyrroloquinoxaline Core
The functionalization of the core pyrroloquinoxaline structure is essential for tuning its physicochemical and biological properties. Researchers have developed various strategies to introduce substituents at specific positions, thereby creating a library of derivatives for further investigation.
Regioselective Functionalization of Pyrroloquinoxaline
Regioselective functionalization involves the introduction of a chemical group at a specific position on the pyrroloquinoxaline skeleton. This control is crucial as the position of a substituent can dramatically alter the molecule's properties. Halogenation, particularly bromination, has been a key focus in this area.
A notable method involves the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB). nih.govnih.gov This approach is valued for its efficiency and the mild nature of the TBATB reagent, which allows for high selectivity. nih.govnih.gov Depending on the reaction conditions, this method can yield either C3-monobrominated or C1, C3-dibrominated products in good yields. nih.gov The protocol demonstrates broad substrate applicability and can be scaled up for gram-scale synthesis, providing a versatile platform for creating structurally diverse derivatives. nih.gov
The choice of reagents and even the solvent can play a critical role in directing the position of functionalization. For instance, researchers have previously developed methods for C1-bromination using copper(II) bromide (CuBr₂) as the brominating agent with potassium persulfate (K₂S₂O₈) as an oxidant. nih.gov Similarly, selective iodination of the pyrrolo[1,2-a]quinoxaline core has been achieved using N-iodosuccinimide (NIS), where the choice of solvent dictates the outcome; using chloroform (B151607) (CHCl₃) leads to C1-iodo products, while dimethylformamide (DMF) directs the iodination to the C3 position. nih.gov
These strategies highlight the sophisticated control that can be achieved over the functionalization of the pyrroloquinoxaline core, enabling the precise placement of chemical handles for further modification.
Table 1: Regioselective Halogenation of Pyrrolo[1,2-a]quinoxaline
| Reaction | Reagent(s) | Position(s) Functionalized | Reference(s) |
|---|---|---|---|
| C3-Bromination | Tetrabutylammonium tribromide (TBATB) | C3 | nih.govnih.gov |
| C1,C3-Dibromination | Tetrabutylammonium tribromide (TBATB) | C1, C3 | nih.gov |
| C1-Bromination | Copper(II) bromide (CuBr₂), Potassium persulfate (K₂S₂O₈) | C1 | nih.gov |
| C1-Iodination | N-Iodosuccinimide (NIS), Chloroform (CHCl₃) | C1 | nih.gov |
Stereoselective Synthesis of Pyrroloquinoxaline Derivatives
Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is fundamental in medicinal chemistry as different isomers can have vastly different biological effects. While specific examples detailing the stereoselective synthesis of this compound derivatives are not extensively covered in the provided literature, general principles can be applied.
One-pot, multi-component reactions are often employed to generate stereochemically complex heterocyclic structures efficiently. For instance, a stereoselective synthesis of spirocyclic pyrrolidines and related structures has been achieved through a three-component reaction involving isatin, secondary amino acids, and other reagents, catalyzed by magnetic nanorods. rsc.org This method produces spiro-heterocycles with a high degree of diastereoselectivity, favoring the endo-isomer. rsc.org The stereochemistry of such products is typically confirmed using advanced NMR spectroscopy techniques. rsc.org Although this example does not directly involve the pyrroloquinoxaline core, the strategy of using a chiral catalyst or chiral building blocks in a multi-component reaction is a viable and powerful approach that could be adapted for the stereoselective synthesis of pyrroloquinoxaline derivatives.
Synthesis of Partially Saturated Pyrroloquinoxaline Derivatives, including Analogs of this compound
The creation of partially saturated pyrroloquinoxaline derivatives, such as the target compound this compound, involves methods that reduce one of the aromatic rings in the core structure. This saturation introduces conformational flexibility and can significantly impact the molecule's interaction with biological targets.
Several synthetic routes lead to these partially reduced scaffolds. A notable example is the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines using the Pictet-Spengler condensation. unisi.it This reaction has been effectively catalyzed by p-dodecylbenzene sulphonic acid (p-DBSA) in mild solvents like ethanol or water, proceeding in short reaction times at room temperature with high yields. unisi.it Another relevant synthesis is the preparation of a constrained α-amino acid with a quinoxaline side chain, specifically a 7-amino-6,7-dihydro-8H-cyclopenta[g]quinoxaline-7-carboxylic acid derivative, starting from 4,5-dimethyl-o-phenylenediamine. researchgate.net These examples demonstrate established methods for accessing the dihydropyrroloquinoxaline core structure.
Hydrogenation and Reduction Strategies
Hydrogenation is a classic chemical reaction for the reduction of unsaturated bonds, such as those found in aromatic systems. libretexts.orgopenstax.org The reduction of the quinoxaline portion of a pyrroloquinoxaline to generate a this compound structure requires overcoming the stability of the aromatic ring.
Catalytic Hydrogenation
Catalytic hydrogenation of alkenes is a thermodynamically favorable reaction that involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst. libretexts.org Common catalysts include platinum (Pt, often as PtO₂), palladium (Pd, often on carbon), and nickel (Ni). openstax.org The reaction mechanism involves the adsorption of both the hydrogen gas and the substrate onto the catalyst surface, followed by the addition of hydrogen atoms to the same face of the molecule, a process known as syn-addition. openstax.orgkhanacademy.org
However, aromatic systems like benzene (B151609) and the rings in quinoxaline are significantly more stable than simple alkenes. youtube.com Standard catalytic hydrogenation conditions that work for alkenes will typically not affect an aromatic ring. youtube.comyoutube.com To reduce these stable systems, harsher conditions are necessary, such as elevated temperatures (e.g., 150°C) and high pressures of hydrogen gas (e.g., 100 atmospheres or 1500 psi). youtube.com Under these forcing conditions, the aromatic ring can be fully reduced. youtube.com Applying such a strategy to a pyrroloquinoxaline would likely reduce the quinoxaline portion of the molecule to yield the desired dihydro- or even tetrahydro- derivative.
Table 2: General Conditions for Catalytic Hydrogenation
| Substrate Type | Catalyst | Conditions | Outcome | Reference(s) |
|---|---|---|---|---|
| Alkene | Pd/C, PtO₂, Ni | Room temperature, atmospheric pressure | Alkane | openstax.org |
Birch Reduction
An alternative to catalytic hydrogenation for partially reducing an aromatic ring is the Birch reduction. This reaction uses sodium metal in a mixture of liquid ammonia (B1221849) and an alcohol, such as methanol (B129727). youtube.com It typically reduces an aromatic ring to a non-conjugated diene, leaving two sp³-hybridized carbons in the ring. youtube.com The regioselectivity of the Birch reduction is influenced by the electronic nature of substituents on the ring. Electron-withdrawing groups direct the reduction to the carbons adjacent to the substituent, while electron-donating groups direct it away from the point of attachment. youtube.com This method could potentially be applied to the pyrroloquinoxaline system to achieve partial saturation, offering a different outcome compared to the complete saturation often seen with high-pressure catalytic hydrogenation.
Chemical Reactivity and Transformations of Pyrroloquinoxaline Systems
Electrophilic Aromatic Substitution Reactions of Pyrroloquinoxaline
Electrophilic aromatic substitution is a fundamental reaction for functionalizing the pyrroloquinoxaline core, primarily occurring on the electron-rich pyrrole (B145914) ring. Halogenation and nitration are key examples of these transformations.
Halogenation: The introduction of halogen atoms onto the pyrroloquinoxaline scaffold has been achieved with high regioselectivity. Studies on pyrrolo[1,2-a]quinoxalines have demonstrated selective bromination and iodination at the C1 and C3 positions of the pyrrole ring. researchgate.netnih.gov
Bromination: A novel and efficient method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines utilizes tetrabutylammonium (B224687) tribromide (TBATB). researchgate.net This reagent is noted for its mild nature, safety, and ease of handling compared to molecular bromine. nih.gov Depending on the reaction conditions, this method can yield C3-brominated or C1,C3-dibrominated products in good yields. researchgate.net For instance, C1-bromination has also been accomplished using copper(II) bromide (CuBr₂) as the brominating agent with potassium persulfate (K₂S₂O₈) as the oxidant. nih.gov
Iodination: Direct C3-iodination of pyrrolo[1,2-a]quinoxalines can be achieved with reagents like N-iodosuccinimide (NIS) or iodine (I₂), providing 3-iodo-pyrrolo[1,2-a]quinoxalines with excellent regioselectivity. nih.gov Solvent choice can mediate the regioselectivity of C-H iodination with NIS; C1-iodo derivatives are selectively formed in chloroform (B151607) (CHCl₃), while 3-iodo derivatives are obtained in dimethylformamide (DMF). nih.gov
Interactive Table: Halogenation of Pyrrolo[1,2-a]quinoxaline (B1220188)
| Position | Reagent | Oxidant/Solvent | Product | Reference |
|---|---|---|---|---|
| C1 | CuBr₂ | K₂S₂O₈ | C1-bromo-pyrrolo[1,2-a]quinoxaline | nih.gov |
| C1 | NIS | CHCl₃ | C1-iodo-pyrrolo[1,2-a]quinoxaline | nih.gov |
| C3 | TBATB | MeCN | C3-bromo-pyrrolo[1,2-a]quinoxaline | researchgate.netnih.gov |
| C3 | I₂ or TBAI | - | C3-iodo-pyrrolo[1,2-a]quinoxaline | nih.gov |
| C3 | NIS | DMF | C3-iodo-pyrrolo[1,2-a]quinoxaline | nih.gov |
Nitration: The nitration of aromatic systems is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comyoutube.com Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.comyoutube.com This powerful electrophile is then attacked by the electron-rich aromatic ring. youtube.comyoutube.com While specific studies on the nitration of 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline are not detailed, research on the related pyrrolo[1,2-a]pyrazine (B1600676) system shows that nitro derivatives can be synthesized using a nitrating mixture or acetyl nitrate. researchgate.net The pi-electrons of the pyrrole ring in the pyrroloquinoxaline system would act as the nucleophile, attacking the nitronium ion to form a sigma complex, which then rearomatizes by losing a proton to yield the nitro-substituted product. youtube.comyoutube.com
Nucleophilic Substitution Reactions on Pyrroloquinoxaline Scaffolds
Nucleophilic substitution reactions on the pyrroloquinoxaline core typically occur on the quinoxaline (B1680401) moiety, especially when it is substituted with a good leaving group like a halogen.
Amination: The displacement of a halogen atom by an amine is a common strategy. Microwave-accelerated nucleophilic substitution reactions on 6-fluoroquinoxalines with various amines, including aliphatic and aromatic nitrogen heterocycles, have been reported to produce 6-amino-quinoxaline derivatives. researchgate.net The yields were found to depend on the nature of the nucleophilic amine, with nitrogen-containing aromatic heterocycles giving excellent yields. researchgate.net Furthermore, a silver triflate (AgOTf)-catalyzed regioselective C1-amination of pyrrolo[1,2-a]quinoxaline with azodicarboxylates has been developed, affording C1-aminated products in good to excellent yields. researchgate.net
Alkoxylation: Alkoxylation is a reaction involving the addition of an epoxide, such as ethylene (B1197577) oxide or propylene (B89431) oxide, to a substrate. wikipedia.orgballestra.com In the context of heterocyclic scaffolds, a more common nucleophilic substitution involves the displacement of a leaving group by an alkoxide. For example, the displacement of a chloride from 2-methyl-8-chloro-7-azaindolizine with methoxide (B1231860) is reported to be a facile reaction. researchgate.net This suggests that a similar substitution on a chloro-substituted pyrroloquinoxaline should be feasible.
Intramolecular SNH Reactions: In the synthesis of thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, an intramolecular nucleophilic aromatic substitution of hydrogen (SNH) has been utilized. nih.gov This reaction involves the cyclodehydrogenation of N-alkyl-2-(quinoxalin-2-yl)thiophen-3-amines in the presence of an acid and air as the oxidizing agent to form the final polycyclic system. nih.gov
Oxidative Transformations of Pyrroloquinoxaline Derivatives
The pyrroloquinoxaline scaffold is susceptible to oxidative transformations, which can lead to dehydrogenation, ring-opening, or the formation of derivatives with antioxidant properties.
The stability of pyrrolo-phenanthroline derivatives, which are structurally related to pyrroloquinoxalines, towards oxidation is influenced by the electronic nature of substituents. unica.itnih.gov Electron-donating groups on an attached phenyl ring promote easier oxidation, making the compounds more susceptible to transformations like oxidative dehydrogenation. unica.itnih.gov Conversely, electron-withdrawing substituents enhance the stability of the compounds by reducing their susceptibility to oxidation. unica.itnih.gov
Some pyrrolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for their antioxidant activity. rsc.orgnih.govrsc.org The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a standard method used to evaluate the radical scavenging ability of these compounds. rsc.orgnih.gov For example, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as a potent radical scavenger. rsc.orgrsc.org Computational studies indicated that this compound exhibits significant hydroxyl radical (HO•) scavenging activity, suggesting its potential as an antioxidant in physiological lipid environments. rsc.org
Cycloaddition Reactions Involving Pyrroloquinoxaline
Cycloaddition reactions are powerful tools for constructing complex cyclic structures. The pyrroloquinoxaline system and its precursors can participate in such reactions, notably [3+2] dipolar cycloadditions.
The Huisgen [3+2] dipolar cycloaddition is a key reaction in this context. researchgate.net It involves the reaction of a 1,3-dipole with a dipolarophile. For instance, ylides generated in situ from phenanthrolinium salts (related to quinoxalinium salts) undergo [3+2] cycloaddition, which can be followed by oxidation and other transformations. nih.gov Similarly, the reaction of benzimidazolium ylides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) as the dipolarophile can lead to various cycloadducts. researchgate.net
In some cases, these cycloadditions can trigger subsequent complex transformations. An attempt to perform an intramolecular 1,3-dipolar cycloaddition using an α-haloketone tether led to unexpected post-cycloaddition events, ultimately forming a novel pyrrolo[1,2,3-de]quinoxaline ring system. researchgate.net
Rearrangement Reactions within Pyrroloquinoxaline Frameworks
Rearrangements within the pyrroloquinoxaline framework can lead to the formation of novel and structurally complex heterocyclic systems. These transformations often occur as part of a reaction cascade following an initial addition or cyclization step.
A notable example involves a sequence initiated by a 1,3-dipolar cycloaddition. researchgate.net The initially formed cycloadduct was found to be unstable and underwent an eliminative ring-opening to produce an enamino-ester intermediate. This intermediate then underwent a recyclization, where the liberated secondary amine attacked a ketone carbonyl group, followed by tautomeric shifts to form an aromatic pyrrole substructure, yielding a rearranged pyrrolo[1,2,3-de]quinoxaline. researchgate.net
Another relevant transformation is the isomerization that can occur during synthesis. In a gold-catalyzed synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalines from N-alkynyl indoles, the reaction proceeds through a 6-exo-dig cyclization product, which then isomerizes to afford the final, more stable imine-type product. nih.govmdpi.com
Functional Group Interconversions on Pyrroloquinoxaline Side Chains
Functional group interconversion (FGI) is the process of converting one functional group into another without altering the carbon skeleton. imperial.ac.ukyoutube.com This is a crucial strategy for elaborating the structure of pyrroloquinoxaline derivatives and synthesizing analogues with diverse properties.
Common FGI reactions applicable to side chains include:
Reduction: The reduction of nitro groups to primary amines (e.g., using H₂, Pd/C) and the conversion of nitriles to primary amines (e.g., using LiAlH₄ or H₂/catalyst). vanderbilt.eduslideshare.net
Oxidation: The oxidation of alcohols to aldehydes or carboxylic acids. slideshare.net
Amide Formation: A specific example on a related scaffold involves the reaction of 2,3-difuryl-quinoxaline-6-carboxylic acid with various amines using coupling reagents like PyBOP or TBTU to yield a range of amide-functionalized quinoxaline analogues. nih.gov
Halogenation of Alcohols: The conversion of hydroxyl groups on side chains to halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). youtube.comvanderbilt.edu
Interactive Table: Examples of Functional Group Interconversions
| Starting Group | Reagent(s) | Product Group | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Amines, PyBOP/TBTU | Amide (-CONHR) | nih.gov |
| Nitro (-NO₂) | H₂, Pd/C | Amine (-NH₂) | vanderbilt.eduslideshare.net |
| Nitrile (-CN) | LiAlH₄ | Amine (-CH₂NH₂) | vanderbilt.edu |
| Alcohol (-OH) | SOCl₂ | Chloride (-Cl) | youtube.comvanderbilt.edu |
| Alcohol (-OH) | PBr₃ | Bromide (-Br) | youtube.comvanderbilt.edu |
Computational and Theoretical Investigations of Pyrroloquinoxalines
Quantum Chemical Calculations on Pyrroloquinoxaline Structures
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of pyrroloquinoxaline systems. These methods allow for the accurate prediction of molecular geometries, electronic distributions, and spectroscopic signatures.
The first step in a computational study is typically the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For pyrroloquinoxaline derivatives, methods like DFT with functionals such as M06-2X and basis sets like 6-311++G(d,p) have been successfully used. The accuracy of these calculations can be validated by comparing computed bond lengths and angles with data from single-crystal X-ray diffraction. For a derivative of the related pyrrolo[2,3-b]quinoxaline, deviations between the optimized and crystal structures were found to be less than 0.025 Å for bond lengths and 2° for angles, confirming the high accuracy of the computational model.
The central ring system of pyrroloquinoxalines is generally planar. For instance, the pyrrolo[2,3-b]quinoxaline ring system shows a root-mean-square deviation of just 0.039 Å from planarity. However, the introduction of substituents or the saturation of parts of the ring system, as in 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline, would necessitate a thorough conformational analysis to identify the most stable conformers and the energy barriers between them.
Understanding the electronic structure is key to predicting a molecule's reactivity and photophysical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and stability.
In pyrrolo[1,2-a]quinoxaline (B1220188) systems, the HOMO and LUMO are often distributed across the π-conjugated backbone. For the unsubstituted, rigid analogue, electron density is delocalized over the entire structure. However, in substituted derivatives, the distribution of these orbitals can change significantly. For example, in some disubstituted analogues, the electronic charge clouds in the HOMO and LUMO are absent on the benzene (B151609) rings connected to the pyrrole (B145914) side of the core. This leads to intramolecular charge transfer (ICT) upon excitation, a phenomenon where electron density moves from one part of the molecule to another. This ICT character is crucial for many of the applications of these compounds.
| Property | Description | Relevance to Pyrroloquinoxalines |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy and distribution influence the molecule's reactivity and electron-donating properties. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy and distribution are key to understanding electronic transitions and electron-accepting properties. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally corresponds to easier electronic excitation, affecting the color and photophysical properties of the molecule. |
| Intramolecular Charge Transfer (ICT) | Shift of electron density upon excitation | A key characteristic in many functional pyrroloquinoxalines, influencing their solvatochromism and fluorescence properties. |
Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of newly synthesized compounds.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. In studies of pyrrolo[2,3-b]quinoxaline derivatives, characteristic signals, such as the doublets of doublets for protons at the 5 and 8-positions of the quinoxaline (B1680401) moiety, were observed around 8.41 ppm and 8.05 ppm.
IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. This helps in identifying functional groups and confirming the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculated absorption peaks, which correspond to vertical electronic excitations from the ground state, often match very closely with experimental data. For several pyrrolo[1,2-a]quinoxalines, the absorption peaks in the UV-Vis spectra are dominated by S₀→S₁ and S₀→S₂ transitions.
Excited State Studies of Pyrroloquinoxaline Systems
The behavior of molecules upon absorption of light is governed by their excited states. Theoretical studies of these states are crucial for understanding and developing applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.
TD-DFT is the most widely used method for studying the excited states of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. It is used to calculate the energies of excited singlet and triplet states and to predict absorption and emission spectra.
In the study of pyrrolo[1,2-a]quinoxalines, TD-DFT calculations have been performed using functionals like B3LYP with the 6-311G** basis set. These studies reveal that for many derivatives, the absorption peaks at higher wavelengths are dominated by transitions from the ground state (S₀) to the first (S₁) and second (S₂) excited singlet states. These transitions often arise from HOMO→LUMO and HOMO-1→LUMO excitations.
Pyrroloquinoxaline derivatives often exhibit interesting photophysical properties, including fluorescence and phosphorescence.
Reaction Mechanism Elucidation via Computational Chemistry for Pyrroloquinoxaline Synthesis and Transformations
Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions. For the synthesis of the pyrroloquinoxaline scaffold, theoretical calculations are crucial for mapping out reaction pathways, identifying key intermediates, and understanding the energetic factors that govern the transformation.
A proposed mechanism for the formation of certain pyrroloquinoxaline isomers, such as pyrrolo[2,3-b]quinoxalines, involves the reaction of a 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one with o-phenylenediamine (B120857). nih.gov This reaction is thought to proceed through an imine intermediate (4), which is formed at the 3-position of the pyrrolin-2,3-dione heterocyclic ring. nih.gov Computational models can be employed to calculate the energies of reactants, intermediates, and products, thereby mapping the potential energy surface of the reaction.
At the heart of understanding reaction kinetics is the study of the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, particularly density functional theory (DFT), are used to locate and characterize the geometry and energy of these fleeting structures. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a critical factor determining the reaction rate. researchgate.net
For pyrroloquinoxaline synthesis, computational analysis can reveal the activation energies associated with key steps, such as the initial condensation to form the imine intermediate and the subsequent intramolecular cyclization that forms the quinoxaline ring system. nih.govresearchgate.net By comparing the energy barriers of different potential pathways, chemists can predict the most likely mechanism. For instance, theoretical studies can clarify whether a reaction proceeds via a concerted mechanism or a stepwise process involving distinct intermediates. researchgate.net This knowledge is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired product.
Solvents are not merely inert media for reactions; they can profoundly influence reaction rates and outcomes. researchgate.netrsc.org Computational models are essential for dissecting the complex role of the solvent. These models range from implicit continuum models, which represent the solvent as a uniform medium with a specific dielectric constant, to explicit models, where individual solvent molecules are included in the calculation. nih.govnih.gov
The choice of solvent can alter the reactivity of pyrroloquinoxalines in several ways:
Stabilization Effects : Solvents can differentially stabilize the reactants, transition states, and products. researchgate.net For example, a polar solvent might better stabilize a polar transition state compared to the less polar reactants, thereby lowering the activation energy and accelerating the reaction. researchgate.net In the synthesis of pyrrolo[2,3-b]quinoxalines, polar solvents like ethanol (B145695) or acetic acid can facilitate the conversion of tautomers, which is a crucial step in the reaction sequence. nih.gov
Direct Participation : Solvent molecules can sometimes act as reactants, catalysts, or intermediates in a reaction pathway. researchgate.netrsc.org
Solubility : The solubility of reactants and catalysts in the chosen solvent is a fundamental factor affecting reaction efficiency. researchgate.net
Computational studies on related heterocyclic systems have shown that including explicit solvent molecules is often necessary to accurately predict reactivity indices. nih.gov For pyrroloquinoxalines, theoretical investigations into how solvents like methanol (B129727) or dioxane affect their electronic structure and energy levels help explain observed solvatochromic shifts in their photophysical properties. nih.gov This understanding of solvent-solute interactions is critical for controlling both synthetic transformations and the application-specific properties of the final compounds. rsc.org
Molecular Modeling and Docking Studies for Pyrroloquinoxaline-Target Interactions
Molecular modeling, and particularly molecular docking, is a cornerstone of modern drug discovery, providing a virtual snapshot of how a ligand, such as a pyrroloquinoxaline derivative, might bind to a biological target like a protein or enzyme. nih.govyoutube.com This technique predicts the preferred orientation and conformation of a ligand within a receptor's binding site and estimates the strength of the interaction, typically as a binding energy score. nih.gov
The process involves preparing the 3D structures of both the ligand and the receptor. youtube.com Docking algorithms then systematically explore various possible binding poses, scoring them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov
For pyrroloquinoxaline analogues, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding modes. For example, in the development of new inhibitors for protein tyrosine phosphatase 1B (PTP1B), docking studies supported the binding mode of pyrrolo[1,2-a]quinoxaline candidates within an allosteric cavity of the enzyme. nih.gov Similarly, in studies of Janus kinase 1 (JAK1) inhibitors, docking was used to understand the binding interactions of pyrrolo[2,3-d]pyrimidine derivatives, revealing key hydrogen bonds with residues like Glu957 and Leu959. nih.gov These insights are critical for the structure-based design of more potent and selective inhibitors. The initial conformations obtained from docking often serve as the starting point for more advanced computational studies, such as molecular dynamics simulations. nih.gov
Scaffold Hopping and Virtual Screening Approaches for Pyrroloquinoxaline Analogues
Scaffold hopping is a computational drug design strategy aimed at discovering new, structurally distinct molecular cores (scaffolds) that retain the biological activity of a known active compound. nih.govmdpi.com This approach is valuable for generating novel, patentable chemical entities and for optimizing properties like potency and pharmacokinetics. nih.gov Virtual screening complements this by computationally searching large compound libraries to identify molecules that are likely to bind to a specific target. nih.gov
For pyrroloquinoxalines, these techniques have been applied to explore new chemical space. A computer-driven scaffold-hopping approach was used to generate new PTP1B inhibitors by replacing the pyrrole ring of the pyrrolo[1,2-a]quinoxaline core with various azoles. nih.gov This modification was intended to alter physicochemical properties, such as the calculated LogP (cLogP), as shown in the table below. nih.gov
| Scaffold | Calculated LogP (cLogP) |
|---|---|
| Pyrrolo[1,2-a]quinoxaline | 2.81 |
| Imidazo[1,2-a]quinoxaline | 2.10 |
| Pyrazolo[1,5-a]quinoxaline | 2.35 |
| nih.govnih.govuran.uaTriazolo[4,3-a]quinoxaline | 1.58 |
The combination of scaffold hopping and virtual screening enables the efficient exploration of vast chemical libraries to identify diverse chemotypes that can serve as starting points for drug development. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrroloquinoxaline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological effects.
A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule, such as:
Topological descriptors : Related to the 2D representation and connectivity of atoms.
Geometric descriptors : Describing the 3D shape and size of the molecule.
Electronic descriptors : Pertaining to the distribution of electrons, such as dipole moment and orbital energies. uran.ua
Physicochemical descriptors : Including properties like LogP (lipophilicity) and molar refractivity. uran.ua
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed activity. nih.govnih.gov For instance, a 2D-QSAR model developed for quinoxaline derivatives against triple-negative breast cancer showed a correlation between activity and descriptors with a regression coefficient (r²) of 0.78 for the training set. nih.gov
In the context of pyrroloquinoxaline derivatives, QSAR models can be developed to predict activities like diuretic, anticancer, or antimicrobial effects. uran.uanih.gov For example, QSAR analysis of related tricyclic quinoline (B57606) derivatives revealed that diuretic activity increases with higher values of LogP, refractivity, and dipole moment. uran.ua These models not only predict the activity of new, unsynthesized compounds but also provide valuable insights into the key structural features that drive biological activity, thereby guiding the design of more potent analogues. nih.gov
Mechanistic Insights into Pyrroloquinoxaline Mediated Biological Processes
Molecular Target Identification and Validation for Pyrroloquinoxaline Derivatives
Derivatives of the broader quinoxaline (B1680401) family, to which pyrroloquinoxalines belong, are recognized as potent inhibitors of various enzymes, particularly protein kinases. ekb.eg These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and blocking its catalytic activity. ekb.eg
Two novel type II kinase inhibitors featuring a pyrrolo[3,2-b]quinoxaline scaffold demonstrated significant anti-proliferative effects and in vivo efficacy in controlling tumor size in a lymphoma model. nih.govresearchgate.net The design of these inhibitors was guided by the X-ray crystal structure of a related compound complexed with the EphA3 tyrosine kinase, showing the pyrrolo[3,2-b]quinoxaline scaffold occupying the ATP binding site. nih.gov A chemical proteomics approach confirmed that these derivatives inhibit a range of tyrosine kinases. nih.gov
Furthermore, analogs with the quinoxaline core have been identified as inhibitors of Cyclophilin A . nih.gov In the realm of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were developed as highly selective CDK2 inhibitors. nih.gov This scaffold demonstrated significantly improved selectivity for CDK2 over other CDKs like CDK1, 4, 6, 7, and 9. nih.gov
The interaction of pyrroloquinoxaline derivatives with cellular receptors is another key aspect of their mechanism of action.
Glucagon (B607659) and Dopamine (B1211576) Receptors : Glucagon receptor (GcgR) agonism is a therapeutic target for metabolic diseases like obesity and type 2 diabetes due to its role in enhancing energy expenditure and reducing food intake. nih.gov In the retina, the effects of glucagon are linked to dopaminergic signaling. Studies have shown that glucagon increases inhibitory postsynaptic currents in retinal rod bipolar cells, an effect that is abolished by a dopamine D1 receptor antagonist. nih.govresearchgate.net This suggests a cooperative role between glucagon and dopamine signaling pathways in modulating retinal synaptic activity. nih.govresearchgate.net
GPER-expressing Breast Cancer Cells : In the context of cancer, newly synthesized 4,5-dihydropyrrolo[1,2-a]quinoxalines have been investigated as potential anticancer agents targeting GPER-expressing breast cancer cells. unisi.it These compounds have shown promising antiproliferative effects in vitro. unisi.it
The planar structure of certain fused heterocyclic compounds, including those related to pyrroloquinoxalines, allows them to interact with nucleic acids.
DNA Intercalation : The related scaffold, 6H-indolo[2,3-b]quinoxaline , is known to exert its pharmacological effects predominantly through DNA intercalation. researchgate.net The stability of the complex formed between the compound and DNA is a critical factor for its biological activity and is influenced by the substituents on the heterocyclic nucleus. researchgate.net Derivatives such as NCA0424 and B-220 have demonstrated strong binding affinity to DNA. researchgate.net
RNA Interaction : In the search for therapeutics against SARS-CoV-2, 2-substituted pyrrolo[2,3-b]quinoxalines were evaluated for their potential to bind to the N-terminal RNA-binding domain of the virus's N-protein. nih.gov This suggests that, in addition to DNA, RNA can also be a molecular target for this class of compounds. nih.gov
Cellular Pathway Modulation by Pyrroloquinoxaline Scaffolds
By interacting with the molecular targets mentioned above, pyrroloquinoxaline derivatives can significantly modulate critical cellular pathways, such as those governing cell death and proliferation.
Several studies have highlighted the ability of quinoxaline-based compounds to induce apoptosis, or programmed cell death, in cancer cells.
One study described a quinoxaline-containing peptide , RZ2, which induces apoptosis by first blocking the process of autophagy. nih.gov The compound accumulates in lysosomes, disrupting their function, which in turn leads to mitochondrial membrane potential disruption, an increase in reactive oxygen species (ROS), and ultimately, the activation of apoptosis. nih.gov
Other novel quinoxaline derivatives have been shown to trigger apoptosis by directly inducing ROS production and causing a malfunction in the mitochondrial membrane potential. nih.gov Furthermore, a bisfuranylquinoxalineurea analog, compound 7c, was found to induce Mcl-1 dependent apoptosis through the activation of caspases 3 and 7 and the cleavage of poly-ADP-ribose polymerase (PARP). nih.gov
Inhibition of cell proliferation is a hallmark of many anti-cancer agents, and pyrroloquinoxaline derivatives achieve this through various mechanisms.
A primary mechanism is the inhibition of tubulin polymerization. One potent quinoxaline derivative (compound 12) was found to disrupt the formation of the microtubule network, which is essential for cell division. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase. nih.gov
Other derivatives impact different phases of the cell cycle. For example, certain 4,5-dihydropyrrolo[1,2-a]quinoxalines were shown to inhibit the growth of breast cancer cells by inducing an arrest in the G1 phase of the cell cycle, which was associated with a decrease in the cell population in the S-phase. unisi.it The antiproliferative activity of pyrrolo[3,2-b]quinoxaline derivatives has also been linked to their function as potent kinase inhibitors. nih.gov
Information regarding 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline is not available in the provided search results.
Extensive searches for data specifically pertaining to the chemical compound This compound did not yield relevant information within the scope of the requested article outline. The search results consistently provided information on related but structurally distinct isomers, such as pyrrolo[2,3-b]quinoxaline and pyrrolo[1,2-a]quinoxaline (B1220188) derivatives.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the radical scavenging mechanisms and structure-activity relationships of This compound based on the available search results, while adhering to the strict requirement of focusing solely on this specific compound.
Information on the following related but distinct compounds was found and is briefly summarized for context, but does not directly address the user's specific request:
Pyrrolo[2,3-b]quinoxaline Derivatives : Studies on these compounds have explored their antioxidant properties. For instance, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as a potential radical scavenger, demonstrating activity against hydroxyl radicals. nih.govrsc.org Thermodynamic and kinetic calculations have been employed to understand the mechanisms of their radical scavenging activity. rsc.org
Pyrrolo[1,2-a]quinoxaline Derivatives : Research on this class of compounds has included the investigation of their structure-activity relationships for various biological activities, including as kinase inhibitors. nih.gov
General Quinoxaline Derivatives : Broader studies on quinoxaline derivatives have examined their structure-activity relationships in different therapeutic areas, such as oncology. nih.gov
Due to the lack of specific data for This compound , the requested article sections on its hydroxyl radical scavenging, the structure-mechanism relationships of its antioxidant activity, and its structure-activity relationships for biological activity cannot be generated at this time.
Future Directions and Advanced Research Opportunities in Pyrroloquinoxaline Science
Development of Novel Synthetic Methodologies for Pyrroloquinoxaline
The creation of diverse libraries of pyrroloquinoxaline derivatives for screening and development hinges on the availability of efficient and versatile synthetic methods. While classical methods exist, current research is focused on novel strategies that offer improved yields, broader substrate scope, and access to new chemical space.
Multicomponent reactions (MCRs) are emerging as a powerful tool for the rapid assembly of complex molecular architectures from simple starting materials in a single step. rsc.orgresearchgate.net An environmentally benign protocol has been developed for synthesizing pyrrolo[2,1-a]isoquinolines, a related fused N-heterocycle, using a three-component reaction in an aqueous micellar medium, which is operationally simple and provides high yields in short reaction times. researchgate.net Another novel three-component annulation reaction uses N-alkylimidazoles, dimethyl acetylenedicarboxylate (B1228247), and aryl methyl ketenes to produce diazapentalene derivatives. researchgate.net
Transition-metal catalysis continues to revolutionize the synthesis of heterocyclic compounds. Gold-catalyzed intramolecular hydroamination of alkynes, for example, provides a selective route to functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines under mild conditions. nih.gov This method is compatible with a wide range of functional groups, including halogens, alkoxides, and esters. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig cross-coupling, have been successfully employed to synthesize piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. rsc.org Researchers have also reported an iridium-catalyzed annulation of 2-alkylquinoxalines to form pyrrolo[1,2-a]quinoxalines, demonstrating an unexpected but valuable transformation. acs.org
Furthermore, innovative cyclization strategies are being explored. The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, has been adapted for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines. unisi.it This approach can be catalyzed by surfactants in green solvents, making it an attractive and environmentally friendly option. unisi.it
| Methodology | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Multicomponent Reaction (MCR) | None (Aqueous Micellar Medium) | High yields, short reaction time, environmentally benign. | researchgate.net |
| Gold-Catalyzed Hydroamination | JPAu(CH₃CN)SbF₆ | High selectivity for 6-exo-dig cyclization, mild conditions, good functional group tolerance. | nih.gov |
| Pictet-Spengler Reaction | p-Dodecylbenzenesulfonic acid (p-DBSA) | Uses a surfactant catalyst in green solvents (water, ethanol); proceeds at room temperature. | unisi.it |
| Iridium-Catalyzed Annulation | Ir(acac)₃ | Novel annulation of 2-alkylquinoxalines using glycerol (B35011) as a reactant. | acs.org |
| Buchwald-Hartwig Cross-Coupling | Palladium-based | Effective for creating C-N bonds to append amine-containing side chains. | rsc.org |
Advanced Spectroscopic Characterization Techniques for Pyrroloquinoxaline Systems
A deep understanding of the structure-property relationships in pyrroloquinoxaline systems requires sophisticated characterization techniques. Beyond standard NMR and mass spectrometry, advanced spectroscopic methods are crucial for elucidating their complex electronic and photophysical behaviors.
Photophysical studies, including absorption and emission spectroscopy, are essential for compounds intended for materials science applications like organic light-emitting diodes (OLEDs). acs.org Researchers investigating pyrrolo[1,2-a]quinoxalines have used these techniques to show that conjugating benzene (B151609) or thiophene (B33073) rings to the core structure significantly impacts the HOMO/LUMO energy levels and photoluminescence quantum yield. acs.org Time-resolved spectroscopy can further probe the dynamics of excited states, differentiating between fluorescence and phosphorescence pathways. For instance, phosphorescence spectra recorded at low temperatures (90 K) have helped identify triplet states responsible for reactive oxygen species (ROS) generation in some pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. nih.gov
X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.net The crystal structure of the catalytic domain of the EphA3 tyrosine kinase in complex with pyrrolo[3,2-b]quinoxaline inhibitors has been instrumental in understanding their binding mode and guiding the design of next-generation inhibitors. researchgate.netresearchgate.net
Integrative Computational-Experimental Approaches in Pyrroloquinoxaline Research
The synergy between computational modeling and experimental work has become a cornerstone of modern chemical research, accelerating the discovery and optimization of new functional molecules.
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are widely used to predict the geometric and electronic structures, as well as the photophysical properties of pyrroloquinoxaline systems. nih.govresearchgate.net Computational studies have successfully rationalized the photophysical features of pyrrolo[1,2-a]quinoxalines, explaining how functional groups and aggregation can influence intersystem crossing rates and phosphorescence efficiency. researchgate.net These calculations can predict absorption and emission wavelengths, which can then be validated by experimental spectroscopy. nih.gov Furthermore, theoretical calculations have been used to support proposed reaction mechanisms, such as determining the most stable isomer formed during the gold-catalyzed synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalines. nih.gov
Molecular Docking and Dynamics: In drug discovery, in silico techniques like molecular docking are used to predict how a ligand might bind to a protein's active site. This approach was used to design novel pyrrolo[3,2-b]quinoxaline derivatives as Eph tyrosine kinase inhibitors. researchgate.net Docking studies can also help rationalize the activity of synthesized compounds, as seen in the investigation of pyrroloquinolinones as dual topoisomerase inhibitors. nih.gov Molecular dynamics (MD) simulations can further assess the stability of ligand-protein complexes over time, providing insights that static docking models cannot. nih.gov This combined approach allows for the rational design of inhibitors with improved potency and selectivity, saving significant time and resources compared to traditional high-throughput screening alone. nih.gov
Exploration of New Biological Targets for Pyrroloquinoxaline-Based Compounds
The pyrroloquinoxaline scaffold has demonstrated a remarkable ability to interact with a variety of biological targets, making it a fertile ground for drug discovery. Research is continuously uncovering new therapeutic applications for this class of compounds.
Kinase Inhibition: Kinases are a major class of drug targets, particularly in oncology. Pyrroloquinoxaline derivatives have shown significant potential as kinase inhibitors. tandfonline.comnih.gov For example, a series of substituted pyrrolo[1,2-a]quinoxalines were identified as potent inhibitors of Akt kinase, a key protein in tumor cell survival and proliferation. tandfonline.comnih.gov Other derivatives, specifically those with a pyrrolo[3,2-b]quinoxaline core, have been developed as low-nanomolar inhibitors of Eph tyrosine kinases, which are implicated in cancer. researchgate.netnih.gov
Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and are validated targets for anticancer drugs. Certain pyrroloquinolinone derivatives have been identified as inhibitors of both topoisomerase I and II. nih.gov The marine alkaloids known as lamellarins, which feature a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, are also known to be potent cytotoxic agents that can act as topoisomerase inhibitors. nih.gov
Other Targets: The biological activity of pyrroloquinoxalines extends beyond kinases and topoisomerases. Researchers have developed piperazinyl-pyrrolo[1,2-a]quinoxalines that act as inhibitors of multidrug resistance transporters in Candida albicans, potentially reversing antifungal drug resistance. rsc.org Additionally, some pyrrolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. researchgate.net
| Pyrroloquinoxaline Scaffold | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]quinoxaline | Akt Kinase | Cancer | tandfonline.comnih.gov |
| Pyrrolo[3,2-b]quinoxaline | Eph Tyrosine Kinase | Cancer | researchgate.netnih.gov |
| Pyrroloquinolinone | Topoisomerase I/II | Cancer | nih.gov |
| Pyrrolo[1,2-a]quinoxaline | Candida albicans Multidrug Transporters (CaCdr1p, CaMdr1p) | Antifungal Resistance | rsc.org |
| Pyrrolo[2,1-a]isoquinoline (Lamellarins) | Topoisomerase I, Mitochondria | Cancer | nih.gov |
Design and Synthesis of Multi-Target Pyrroloquinoxaline Agents
Complex diseases like cancer often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.gov The development of multi-target agents, which are designed to modulate several targets simultaneously, is a promising strategy to improve therapeutic efficacy and overcome drug resistance. nih.govethz.ch
The pyrroloquinoxaline scaffold is well-suited for the development of such agents. Researchers have successfully created pyrroloquinolinone-based compounds that act as dual inhibitors of topoisomerase I and topoisomerase II. nih.gov Similarly, quinoxaline (B1680401) derivatives have been designed as dual inhibitors of Pim-1 and Pim-2 kinases, which are important targets in leukemia. nih.gov The design of these molecules often involves integrating pharmacophoric elements known to bind to each target into a single chemical entity.
Another approach involves targeting both a primary oncogenic driver and a resistance mechanism. For instance, a multi-target drug could inhibit a cancer-driving kinase while also inhibiting an efflux pump like P-glycoprotein or Breast Cancer Resistance Protein (BCRP) that expels chemotherapeutic agents from the cell. nih.govnih.gov The development of multi-target agents based on the pyrroloquinoxaline core is a key future direction, requiring a sophisticated understanding of structural biology and medicinal chemistry to achieve a balanced activity profile at each intended target. nih.gov
Green Chemistry Principles in Pyrroloquinoxaline Production
The principles of green chemistry aim to make chemical manufacturing more sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. ijirt.org These principles are increasingly being applied to the synthesis of pharmaceutically important heterocycles like pyrroloquinoxalines.
Key strategies include the use of environmentally benign solvents. ijirt.org For example, the synthesis of pyrrolo[1,2-a]quinoxalines has been achieved using water or ethanol (B145695) as the reaction medium, catalyzed by a surfactant, which avoids the need for volatile organic compounds. unisi.it Water has also been used as a solvent for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives via the reaction of 1,2-diamines with dibenzoylacetylene (B1330223). researchgate.net
The development of reusable catalysts is another central tenet of green chemistry. acs.org Researchers have developed recyclable, activated carbon/water catalytic systems for the efficient synthesis of pyrrolo[1,2-a]quinoxaline derivatives under mild, metal-free, and additive-free conditions. researchgate.net Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) is an emerging green strategy for synthesizing N-heterocycles using alcohols as starting materials, producing only water and hydrogen as byproducts. rsc.org The application of energy-efficient methods, such as microwave-assisted synthesis, can also significantly reduce reaction times and energy consumption compared to conventional heating. ijirt.orgnih.gov
| Green Chemistry Principle | Specific Approach | Example | Reference |
|---|---|---|---|
| Use of Safer Solvents | Aqueous or alcohol-based media | Pictet-Spengler reaction for pyrrolo[1,2-a]quinoxalines in water/ethanol. | unisi.it |
| Catalysis | Reusable, metal-free catalysts | Activated carbon/water system for C-N and C-C bond formation. | researchgate.net |
| Atom Economy | Acceptorless Dehydrogenative Coupling (ADC) | Synthesis of N-heterocycles from alcohols with water and H₂ as byproducts. | rsc.org |
| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of pyrrole (B145914) precursors and other heterocycles. | unisi.itnih.gov |
Supramolecular Chemistry and Materials Science Applications of Pyrroloquinoxalines
The unique electronic properties of the pyrroloquinoxaline core, which possesses both electron-donating and electron-accepting characteristics, make it a valuable building block for advanced materials. acs.org
In the field of organic electronics, pyrrolo[1,2-α]quinoxaline has been identified as a promising skeleton for optoelectronic materials. rsc.org By employing a molecular engineering strategy to combine pyrroloquinoxaline units with triphenylamine, researchers have constructed a class of electroactive donor-acceptor (D-A) materials. rsc.org These materials have been successfully used to fabricate electrochromic devices that exhibit excellent stability and reversibility. rsc.org The color-changing properties of these devices are tuned by altering the substituents on the pyrroloquinoxaline core, which modifies the material's energy gap. rsc.org
The photophysical properties of these compounds are also being harnessed for other applications. Some pyrrolo[1,2-a]quinoxaline derivatives have been shown to be capable of generating reactive oxygen species (ROS) upon photoexcitation, a property that could be exploited in photodynamic therapy or photocatalysis. nih.govresearchgate.net Furthermore, the ability of these molecules to engage in π-stacking interactions opens up possibilities in supramolecular chemistry, where they could be used to construct well-defined nanostructures, gels, or sensors. The use of pyrroloquinoxaline hydrazones as fluorescent probes for studying amyloid fibrils highlights their potential in bioimaging and diagnostics. acs.orgnih.gov
Q & A
Q. What synthetic methodologies are optimal for preparing 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline derivatives under mild conditions?
The synthesis of pyrrolo[2,3-g]quinoxaline derivatives often involves cyclocondensation reactions between 1-(2-aminophenyl)pyrroles and aldehydes/ketones. Recent advances highlight the use of recyclable catalysts like SnO₂@MWCNTs, which enable high yields (85–92%) under solvent-free, room-temperature conditions . Alternative approaches include transition-metal-catalyzed cross-couplings (e.g., Pd-mediated C–H activation) to introduce substituents regioselectively . For dihydro derivatives, reductive cyclization using NaBH₄ or catalytic hydrogenation is recommended to preserve stereochemical integrity .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound derivatives?
Key methods include:
- 1H/13C NMR : To verify regiochemistry and substituent positions (e.g., distinguishing between 6H and 7H tautomers) .
- LCMS : For assessing purity (>98%) and molecular ion detection .
- X-ray crystallography : To resolve ambiguities in fused-ring conformations, as demonstrated for related octahydro-pyrroloquinoxalines .
- HPLC : To monitor reaction progress and isolate intermediates, particularly for chiral derivatives .
Q. How do electron-withdrawing/donating substituents influence the biological activity of pyrroloquinoxaline derivatives?
Substituent effects are critical for structure-activity relationships (SAR). Electron-withdrawing groups (e.g., -F, -NO₂) at the quinoxaline core enhance DNA intercalation and cytotoxicity by strengthening π-π stacking with guanine tetrads. Conversely, electron-donating groups (e.g., -OCH₃) reduce activity due to steric clashes or weaker electrostatic interactions. For example, difluoro-substituted derivatives exhibit IC₅₀ values <1 µM in cancer cell lines, while methoxy analogs show reduced potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported SAR data for pyrroloquinoxaline derivatives?
Discrepancies often arise from variations in assay conditions or substituent positioning. To address this:
- Standardize assays : Use identical cell lines (e.g., A549 for lung cancer) and incubation times .
- Computational modeling : Perform docking studies (e.g., with c-MYC G-quadruplex DNA) to predict binding modes and validate experimental IC₅₀ values .
- Systematic substitution : Compare positional isomers (e.g., 7- vs. 8-fluoro) to isolate electronic vs. steric effects .
Q. What mechanistic insights explain the anticancer activity of this compound derivatives?
Mechanisms include:
- DNA intercalation : Planar derivatives disrupt DNA replication by inserting into base pairs, as shown via fluorescence quenching and viscosity measurements .
- Topoisomerase inhibition : Bromo-substituted analogs inhibit Topo IIα by stabilizing the DNA-enzyme cleavage complex .
- Reactive oxygen species (ROS) generation : Derivatives with nitro groups induce apoptosis via mitochondrial ROS overproduction, validated by flow cytometry with DCFH-DA probes .
Q. What strategies enable regioselective functionalization of the pyrroloquinoxaline scaffold for advanced applications?
- Directed C–H activation : Use Pd(OAc)₂ with pivalic acid to introduce aryl/heteroaryl groups at the C4 position .
- Photoredox catalysis : Install trifluoromethyl or cyano groups via radical intermediates under blue LED light .
- Asymmetric hydrogenation : Employ chiral ligands (e.g., BINAP-Ru) to synthesize enantiopure dihydro derivatives for neurological targets .
Q. How can researchers address challenges in crystallizing pyrroloquinoxaline derivatives for structural validation?
- Solvent optimization : Use mixed solvents (e.g., CH₃OH/CHCl₃) to slow evaporation and improve crystal quality .
- Derivatization : Introduce heavy atoms (e.g., Br) or co-crystallize with host molecules (e.g., cyclodextrins) to enhance diffraction .
Methodological and Regulatory Considerations
Q. What protocols ensure compliance with regulatory guidelines for impurity profiling in pyrroloquinoxaline-based pharmaceuticals?
Q. What in vitro/in vivo models are appropriate for toxicity assessment of pyrroloquinoxaline derivatives?
- Ames test : Evaluate mutagenicity using TA98 and TA100 strains at 0.1–100 µg/plate .
- hERG assay : Screen for cardiac toxicity via patch-clamp electrophysiology (IC₅₀ <10 µM is acceptable) .
- Rodent models : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) after 28-day oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
